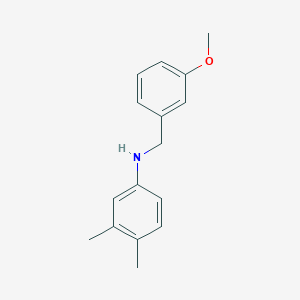

N-(3,4-DIMETHYLPHENYL)-N-(3-METHOXYBENZYL)AMINE

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-3,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-8-15(9-13(12)2)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSYAYYCHDJPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-N-(3-METHOXYBENZYL)AMINE typically involves the reaction of 3,4-dimethylphenylamine with 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-N-(3-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-N-(3-METHOXYBENZYL)AMINE depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

highlights N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and related carboxamides as potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM). Key differences between these compounds and the target amine include:

| Property | N-(3,4-Dimethylphenyl)-N-(3-Methoxybenzyl)Amine | N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide |

|---|---|---|

| Functional Group | Secondary amine | Carboxamide |

| Core Structure | Benzylamine derivatives | Naphthalene-carboxamide |

| Substituent Positions | 3,4-dimethylphenyl; 3-methoxybenzyl | 3,5-dimethylphenyl |

| Electron Effects | Electron-donating (methyl, methoxy) | Electron-donating (methyl) and electron-withdrawing (carboxamide) |

| Lipophilicity | Likely higher due to dual aromatic groups | Moderate (carboxamide enhances polarity) |

Key Findings :

- The electron-withdrawing carboxamide group in compounds enhances PET inhibition by stabilizing charge separation in photosystem II. In contrast, the target amine’s electron-donating substituents may reduce such activity.

- Substituent positioning : The 3,4-dimethyl configuration in the target compound differs from the 3,5-dimethyl or 2,5-dimethyl patterns in active carboxamides. This positional variance could diminish PET-inhibiting efficacy due to steric or electronic mismatches.

Comparison with N-(3,4-Dimethoxybenzyl)-N-[2-(5-Methoxy-1H-Indol-3-Yl)Ethyl]Amine

describes N-(3,4-dimethoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine (C20H24N2O3, MW 340.42), a structurally complex amine with methoxy and indole groups. Key contrasts include:

| Property | This compound | N-(3,4-Dimethoxybenzyl)-N-[2-(5-Methoxyindol-3-Yl)Ethyl]Amine |

|---|---|---|

| Substituents | 3,4-dimethylphenyl; 3-methoxybenzyl | 3,4-dimethoxybenzyl; 5-methoxyindole |

| Molecular Weight | ~269.36 (estimated) | 340.42 |

| Functional Complexity | Simple secondary amine | Incorporates indole ring for potential bioactivity |

Key Findings :

Substituent Effects on Bioactivity and Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups :

- Lipophilicity Trends :

- The target amine’s two aromatic rings with hydrophobic substituents suggest higher logP values than carboxamides or dimethoxy-indole derivatives, favoring blood-brain barrier penetration or hydrophobic target binding.

Biological Activity

N-(3,4-Dimethylphenyl)-N-(3-methoxybenzyl)amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of Intermediate : Reacting 3,4-dimethylbenzaldehyde with 3-methoxybenzyl cyanide in the presence of a base like sodium hydride.

- Amidation : The intermediate is then reacted with an amine under acidic conditions to yield the final product.

This synthetic pathway can be optimized for yield and purity using continuous flow reactors and carefully selected catalysts and solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines:

- Inhibition Assays : Compounds were tested against cancer cell lines such as HEPG2 (liver), MCF7 (breast), and others, showing IC50 values ranging from 1.18 µM to higher concentrations depending on the specific analogs .

The mechanism through which this compound exerts its biological effects may involve:

- Interaction with Biological Targets : The cyano group acts as an electrophile, reacting with nucleophilic sites in biological molecules. The dimethylphenyl and methoxyphenyl groups enhance binding affinity to proteins or enzymes, potentially modulating their activity.

- Cell Proliferation Inhibition : Studies have indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Research Findings

Several studies have been conducted to assess the biological activity of related compounds. Below is a summary table of findings from various research articles:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HEPG2 | 1.18 | Apoptosis induction |

| Analog A | MCF7 | 2.71 | Cell cycle arrest |

| Analog B | A549 (lung) | 0.67 | Inhibition of proliferation |

| Analog C | SK-MEL-5 (melanoma) | 0.80 | Apoptosis induction |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer effects of structurally related compounds against a panel of 58 cancer cell lines at the National Cancer Institute (NCI). Compounds were compared against standard treatments like sorafenib, showing promising results in terms of potency and efficacy against multiple cancer types .

- Mechanistic Studies : Research demonstrated that modifications in the methoxy group significantly affect agonistic or antagonistic properties in receptor binding assays. For example, replacing the methoxy group with a fluoro group led to enhanced antagonistic activity .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)amine, and how can reaction conditions be optimized?

A common approach involves reductive amination between 3,4-dimethylaniline and 3-methoxybenzaldehyde, using reducing agents like sodium triacetoxyborohydride (STAB) in dichloromethane under inert conditions . Optimization includes:

- Molar ratios : A 1:1.2 ratio of amine to aldehyde minimizes unreacted starting material.

- Temperature : Reactions at 0–25°C reduce side products like over-alkylation.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Alternative methods include Ullmann coupling or Buchwald-Hartwig amination for sterically hindered substrates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : and NMR confirm regiochemistry (e.g., methoxy proton resonance at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI+ mode) validates molecular formula (CHNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX be applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) is ideal. Key steps:

- Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Validation : Check for ADPs (anisotropic displacement parameters) and R-factors (<5% for high-resolution data). SHELXL’s robustness in handling twinned data ensures accurate bond-length and angle measurements .

Q. How should researchers address contradictory biological activity data for this compound in different assay systems?

- Dose-response curves : Compare EC values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.

- Metabolic stability : Assess liver microsome degradation to rule out pharmacokinetic variability .

- Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to proposed targets (e.g., kinase enzymes) .

Q. What computational methods are suitable for predicting the electronic properties and binding modes of this amine derivative?

- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models HOMO/LUMO energies and electrostatic potential surfaces.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like G-protein-coupled receptors. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Methodological Considerations

Q. What are the best practices for validating synthetic intermediates to avoid structural misassignment?

Q. How can researchers differentiate the biological activity of this compound from structurally similar analogs (e.g., N-(3,4-dimethoxyphenyl) derivatives)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.